(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(2-methylphenyl)methanone
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Overview
Description
The compound (5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(2-methylphenyl)methanone is a heterocyclic organic molecule It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of the thiadiazole ring. Common starting materials include thiosemicarbazide and appropriate aldehydes or ketones.
Cyclization Reaction: The formation of the thiadiazole ring involves a cyclization reaction. For instance, thiosemicarbazide can react with an aldehyde or ketone under acidic or basic conditions to form the thiadiazole ring.
Functionalization: The introduction of the amino group at the 5-position and the 2-methylphenyl group at the methanone position can be achieved through various substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiadiazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring and the thiadiazole ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group could lead to the formation of a nitro group, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Antimicrobial Activity: Its structure suggests potential antimicrobial properties, which could be explored in the development of new antibiotics.
Medicine
Drug Development: Due to its unique structure, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methanone
- (5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(phenyl)methanone
- (5-amino-1,3,4-thiadiazol-2-yl)(2-methylphenyl)methanone
Uniqueness
The presence of the 2,2-dimethyl group on the thiadiazole ring and the 2-methylphenyl group on the methanone position distinguishes this compound from its analogs. These structural differences can significantly impact its chemical reactivity, biological activity, and physical properties, making it a unique candidate for various applications.
Properties
Molecular Formula |
C12H15N3OS |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C12H15N3OS/c1-8-6-4-5-7-9(8)10(16)15-12(2,3)17-11(13)14-15/h4-7H,1-3H3,(H2,13,14) |
InChI Key |
UGRBZLHJNOJEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(SC(=N2)N)(C)C |
Origin of Product |
United States |
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